4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromine atom, a diethylamino group, and a phenyl group, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(diethylamino)aniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19BrN2O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-bromo-2-[[4-(diethylamino)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C17H19BrN2O/c1-3-20(4-2)16-8-6-15(7-9-16)19-12-13-11-14(18)5-10-17(13)21/h5-12,21H,3-4H2,1-2H3 |
InChI Key |
BVSCZWKUKSCRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.